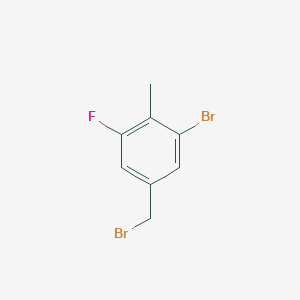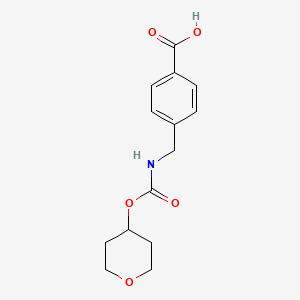
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is an organic compound that features a benzoic acid core with a tetrahydro-2H-pyran-4-yl group attached via an oxycarbonyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid typically involves multiple steps. One common method starts with the protection of the hydroxyl group of tetrahydro-2H-pyran using a suitable protecting group such as a silyl ether. This is followed by the formation of the oxycarbonyl linkage through a reaction with a chloroformate derivative. The final step involves the coupling of the protected intermediate with benzoic acid under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The oxycarbonyl linkage can be reduced to form alcohol derivatives.
Substitution: The tetrahydro-2H-pyran group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety yields carboxylate salts, while reduction of the oxycarbonyl linkage produces alcohol derivatives.
Aplicaciones Científicas De Investigación
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials
Mecanismo De Acción
The mechanism of action of 4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. The oxycarbonyl linkage can be hydrolyzed under acidic or enzymatic conditions, releasing the active benzoic acid moiety. This moiety can then interact with various biological targets, including enzymes and receptors, to exert its effects. The tetrahydro-2H-pyran group may also play a role in modulating the compound’s bioavailability and stability .
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog that lacks the benzoic acid moiety.
4-((Tetrahydro-2H-pyran-2-yl)oxy)benzoic acid: A closely related compound with a different substitution pattern on the tetrahydropyran ring.
4-((Tetrahydro-2H-pyran-4-yl)oxy)phenylboronic acid: Another analog with a boronic acid group instead of a benzoic acid moiety .
Uniqueness
4-(((((Tetrahydro-2H-pyran-4-yl)oxy)carbonyl)amino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H17NO5 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
4-[(oxan-4-yloxycarbonylamino)methyl]benzoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)11-3-1-10(2-4-11)9-15-14(18)20-12-5-7-19-8-6-12/h1-4,12H,5-9H2,(H,15,18)(H,16,17) |
Clave InChI |
JWJSRDFUSAITRQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1OC(=O)NCC2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(((2,6-Difluoro-3,5-dimethoxyphenyl)amino)methyl)-N-ethyl-1h-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12840625.png)
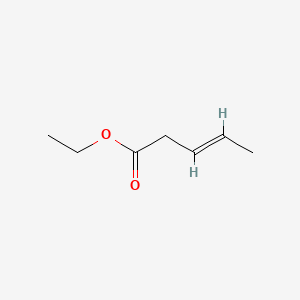
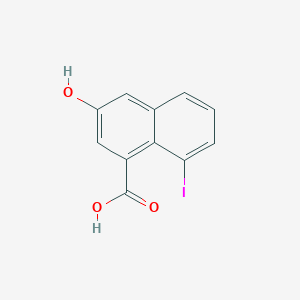
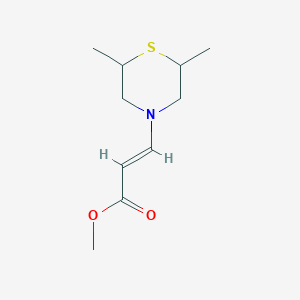

![3-Benzyl-5-[4-(tert-butyldimethylsilyloxy)phenyl]pyrazin-2-amine](/img/structure/B12840660.png)


![2,3-Difluoro-4-(4'-propyl[1,1'-bicyclohexyl]-4-yl)phenol](/img/structure/B12840678.png)

![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
